2-Anilinophenylacetic acid

Metabolism Pharmacokinetics Aniline Toxicology

Sourcing 2-anilinophenylacetic acid (CAS 70172-33-7) is a critical decision for reproducible research. Unlike generic phenylacetic acid or aniline, this specific compound provides a quantified human pharmacokinetic baseline—an elimination half-life of 1.2 hours and a renal clearance rate of 0.1 L/min—for standardizing aniline metabolism models. As the privileged ortho-anilino fragment scaffold, it uniquely enables molecular linking and expansion, serving as the essential synthetic precursor for diclofenac-analog QSAR studies where substitution pattern fidelity is paramount. For regioselective Friedel-Crafts cyclization, its bifunctional directing group is chemically indispensable. Ensure your program's integrity by securing this precise substitution pattern.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 70172-33-7
Cat. No. B1207824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anilinophenylacetic acid
CAS70172-33-7
Synonyms2-anilinophenylacetic acid
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)O
InChIInChI=1S/C14H13NO2/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10H2,(H,16,17)
InChIKeyNJFCAWNKWPIBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilinophenylacetic Acid (CAS 70172-33-7): Fragment Scaffold, Metabolic Model, and Diclofenac Analog Precursor for Procurement


2-Anilinophenylacetic acid (CAS 70172-33-7) is a phenylacetic acid derivative bearing an anilino substituent at the ortho position, with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is commercially available as a solid with a purity specification of 98% (GC) and a reported melting point range of 109–115°C . The compound is recognized as a fragment scaffold for molecular linking, expansion, and modification in drug discovery , and it has been employed as a model compound to investigate the human metabolism of aniline, with a documented elimination half-life of 1.2 hours and a renal clearance rate of 0.1 L/min . Additionally, it serves as a key synthetic precursor to a series of 2-anilinophenylacetic acid analogs, including diclofenac derivatives, which have been extensively studied for cyclooxygenase inhibition and anti-inflammatory activity [1].

2-Anilinophenylacetic Acid: Why Unsubstituted or Alternative Scaffolds Cannot Replicate Its Defined Metabolic and Synthetic Niche


Procurement of a generic phenylacetic acid derivative or an unsubstituted aniline analog cannot substitute for 2-anilinophenylacetic acid (70172-33-7) in key research applications because this specific ortho-anilino substitution pattern creates a unique intersection of properties that is not replicated by simpler compounds. Unlike aniline itself, which is primarily studied for its toxicological profile, 2-anilinophenylacetic acid has been quantitatively characterized in human pharmacokinetic studies as a model metabolite, providing a defined elimination half-life of 1.2 hours and a renal clearance rate of 0.1 L/min . Furthermore, in fragment-based drug discovery, the compound serves as a privileged scaffold that enables molecular linking and expansion in ways that unsubstituted phenylacetic acid or other simple aromatic acids cannot match . Finally, the compound is the essential synthetic entry point for a well-characterized series of 2-anilinophenylacetic acid analogs (including diclofenac derivatives), whose structure-activity relationships are critically dependent on the precise substitution pattern [1]. Replacing this compound with a close analog would introduce untested steric and electronic perturbations that would invalidate established QSAR models and synthetic protocols.

2-Anilinophenylacetic Acid (70172-33-7): Head-to-Head Quantitative Differentiation Evidence


2-Anilinophenylacetic Acid as a Quantitatively Characterized Human Aniline Metabolism Model

2-Anilinophenylacetic acid has been specifically studied as a model compound to investigate the metabolism of aniline in humans. In contrast to aniline itself, for which quantitative human metabolic parameters are primarily derived from toxicity studies rather than controlled pharmacokinetic experiments, 2-anilinophenylacetic acid has a defined elimination half-life of 1.2 hours and a renal clearance rate of 0.1 L/min . This provides a baseline metabolic profile for the anilino-phenylacetic acid class that is not available for the parent aniline.

Metabolism Pharmacokinetics Aniline Toxicology

2-Anilinophenylacetic Acid as a Privileged Fragment Scaffold in Drug Discovery

2-Anilinophenylacetic acid is explicitly marketed and utilized as a fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification . In contrast, simpler phenylacetic acid or unsubstituted aniline fragments lack the combined aromatic and carboxylic acid functionality with the specific ortho-anilino substitution that enables the construction of diverse, biologically active analogs, including the diclofenac series.

Fragment-Based Drug Discovery Scaffold Hopping Medicinal Chemistry

Synthetic Utility: Friedel-Crafts Cyclization Reactant

2-Anilinophenylacetic acid is specifically listed as a reactant for Friedel-Crafts cyclization reactions . This reactivity is enabled by the presence of both an activated aromatic ring (via the anilino group) and a carboxylic acid side chain, which can participate in intramolecular acylation. Unsubstituted phenylacetic acid also undergoes Friedel-Crafts cyclization, but the ortho-anilino substituent in the target compound directs regioselectivity and can alter reaction outcomes.

Organic Synthesis Cyclization Friedel-Crafts

2-Anilinophenylacetic Acid (70172-33-7): Validated Application Scenarios Based on Quantitative Evidence


Human Aniline Metabolism Studies and Pharmacokinetic Modeling

2-Anilinophenylacetic acid should be prioritized as a model compound when researchers require a quantifiable, reproducible system to study aniline metabolism in humans. Its established elimination half-life of 1.2 hours and renal clearance rate of 0.1 L/min provide a defined baseline that is not available for the parent aniline molecule . This makes it suitable for in vitro or in vivo experimental designs where metabolic parameters must be standardized.

Fragment-Based Drug Discovery Scaffold for Diclofenac Analog Libraries

For medicinal chemistry programs focused on developing novel NSAIDs or other anti-inflammatory agents based on the 2-anilinophenylacetic acid core, this compound is the essential fragment scaffold. Its ortho-anilino phenylacetic acid structure enables molecular linking, expansion, and modification to generate diverse analog libraries . The well-characterized QSAR for diclofenac analogs demonstrates that optimal activity depends on specific substitutions around this core [1].

Friedel-Crafts Cyclization for the Synthesis of Anilino-Fused Heterocycles

Synthetic organic chemists should procure 2-anilinophenylacetic acid when the target is a Friedel-Crafts cyclization product that requires the ortho-anilino directing group for regioselective ring closure . This application leverages the compound's bifunctional nature to construct complex polycyclic frameworks that cannot be efficiently synthesized from simpler phenylacetic acid precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Anilinophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.